2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution . A library of substituted (1- (benzyl)-1 H -1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .
Molecular Structure Analysis
On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist . These compounds were fully characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
Chemical Reactions Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Physical and Chemical Properties Analysis
The synthesized compounds were fully characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Studies on novel quinazolinones fused with [1,2,4]-triazole and related rings have demonstrated significant antimicrobial and antifungal activities against various bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger (Pandey et al., 2009).
Anticancer Applications
- A study on heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety explored their synthesis and potential as anticancer drugs. Some compounds exhibited significant activity against leukemia, ovarian cancer, and non-small cell lung cancer (El-Gendy et al., 2003).
Monoamine Oxidase (MAO) Inhibitors
- A series of quinoxaline derivatives were synthesized and found to be competitive inhibitors of monoamine oxidase (MAO) with selectivity towards MAO-A. This suggests potential applications in treating conditions influenced by MAO activity, such as depression or Parkinson's disease (Khattab et al., 2010).
Anti-inflammatory and Antihistaminic Applications
- Research on triazolopyridazines and imidazo[1,2-b]pyridazines with cyclic amines has highlighted compounds exhibiting antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential for treating allergic reactions and conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Similar compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures are known to affect multiple biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds are known to have profound importance in drug design, discovery, and development due to their diverse pharmacological activities .
Action Environment
Similar compounds are known to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Safety and Hazards
Future Directions
The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Biochemical Analysis
Biochemical Properties
The (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(quinolin-2-yl)methanone compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .
Cellular Effects
In cellular processes, (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(quinolin-2-yl)methanone has been observed to influence cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the type of cell and the cellular context .
Molecular Mechanism
The molecular mechanism of action of (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(quinolin-2-yl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are complex and multifaceted, contributing to its diverse range of biochemical activities .
Properties
IUPAC Name |
quinolin-2-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c27-19(16-6-5-14-3-1-2-4-15(14)21-16)25-11-9-24(10-12-25)18-8-7-17-22-20-13-26(17)23-18/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVZUJKDBDRKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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